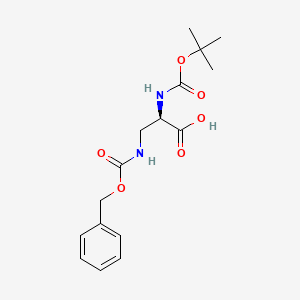
(Benzene-1,3,5-triyl)triacetonitrile
Descripción general
Descripción
“(Benzene-1,3,5-triyl)triacetonitrile” is a chemical compound with the molecular formula C12H9N3 . It has a molecular weight of 195.22 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H9N3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-3H2 . The compound’s structure is planar, and it is highly conjugated .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.161±0.06g/ml . Its melting point is between 123-125℃ , and it has a predicted boiling point of 429.0±40.0℃ .Aplicaciones Científicas De Investigación
Organic Synthesis and Polymer Chemistry
(Benzene-1,3,5-triyl)triacetonitrile: serves as a versatile building block in organic synthesis. Researchers utilize it to create novel molecules, polymers, and materials. Its cyano groups enable functionalization, making it valuable for constructing complex organic frameworks. For instance, it can participate in Knoevenagel reactions to form cyanovinyl-linked covalent organic polymers .
Water Treatment and Pollutant Removal
Efficiently removing hydrophilic pollutants from wastewater is crucial for environmental protection. In recent work, (Benzene-1,3,5-triyl)triacetonitrile was employed alongside 2,4,6-tri(4-formylphenyl)-1,3,5-triazine (TFPT) to synthesize cyanovinyl-linked covalent organic polymers. These polymers exhibit excellent adsorption properties for removing antibiotics like tetracycline and ofloxacin from water .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It has been used in the synthesis of novel materials such as covalent organic frameworks and conjugated polymers , suggesting that its reactivity and ability to form extended π-conjugated systems may play a crucial role in its function.
Mode of Action
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile is often involved in Knoevenagel condensation reactions . This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, leading to the formation of a carbon-carbon double bond .
Biochemical Pathways
Its use in the synthesis of materials with extended π-conjugated systems suggests that it may influence pathways related to electron transfer and conductivity .
Pharmacokinetics
As a research chemical, it is primarily used in the synthesis of other compounds and materials .
Result of Action
Its use in the synthesis of materials with extended π-conjugated systems suggests that it may contribute to the properties of these materials, such as their conductivity and structural stability .
Action Environment
The action of 2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile is likely influenced by various environmental factors, such as temperature, pH, and the presence of other reactants . For instance, its reactivity in Knoevenagel condensation reactions may be affected by the nature of the catalyst used, the solvent, and the reaction conditions .
Propiedades
IUPAC Name |
2-[3,5-bis(cyanomethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIMSNKURDQYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CC#N)CC#N)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',2''-(Benzene-1,3,5-triyl)triacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)
![4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide](/img/structure/B3068686.png)

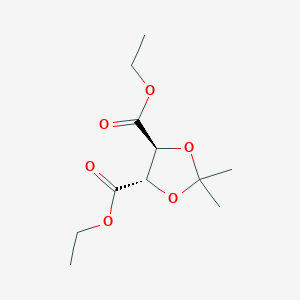
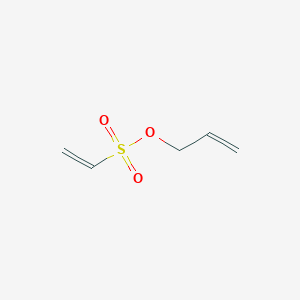


![(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068735.png)

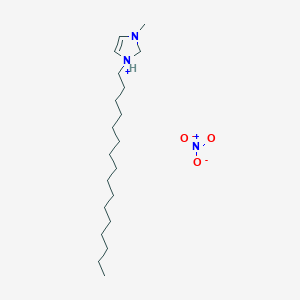
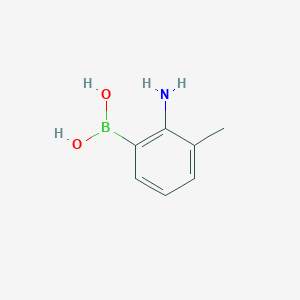
![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)
